molecular formula C10H7NO2S B076956 5-phenyl-1,3-thiazole-4-carboxylic Acid CAS No. 13743-14-1

5-phenyl-1,3-thiazole-4-carboxylic Acid

Cat. No.: B076956
CAS No.: 13743-14-1
M. Wt: 205.23 g/mol
InChI Key: BIIMZWZUYMBFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of phenylglyoxal with ethyl 2-amino-2-oxoacetate in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-phenyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIMZWZUYMBFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359143
Record name 5-phenyl-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13743-14-1
Record name 5-phenyl-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The ethyl 5-phenylthiazole-4-carboxylate was hydrolyzed according to known methods with 2N aqueous sodium hydroxide solution at 70° for 30 minutes, whereby, after acidification, there was obtained in 72% yield 5-phenyl-4-thiazolecarboxylic acid which melted at 189°-190° after recrystallization from methanol/diethyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-phenyl-1,3-thiazole-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
5-phenyl-1,3-thiazole-4-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
5-phenyl-1,3-thiazole-4-carboxylic Acid
Reactant of Route 4
5-phenyl-1,3-thiazole-4-carboxylic Acid
Reactant of Route 5
5-phenyl-1,3-thiazole-4-carboxylic Acid
Reactant of Route 6
5-phenyl-1,3-thiazole-4-carboxylic Acid
Customer
Q & A

Q1: What is the significance of the carboxylic acid group in 5-Phenylthiazole-4-carboxylic acid for its Carbonic Anhydrase-III inhibitory activity?

A1: Research has shown that the presence of a carboxylic acid group at the 4-position of the 2,4,5-trisubstituted thiazole scaffold is crucial for Carbonic Anhydrase-III inhibitory activity. [] This suggests that the carboxylic acid group plays a vital role in binding to the enzyme's active site. Further studies exploring modifications at this position could provide valuable insights into the binding interactions.

Q2: How do modifications at the 2-position of the thiazole ring in 5-Phenylthiazole-4-carboxylic acid affect its inhibitory activity against Carbonic Anhydrase-III?

A2: Replacing the free amino group at the 2-position of 5-Phenylthiazole-4-carboxylic acid with either an amide or urea group significantly reduces its inhibitory activity against Carbonic Anhydrase-III. [] This suggests that the free amino group is important for potent inhibition, possibly through interactions like hydrogen bonding with the enzyme's active site.

Q3: Can 5-Phenylthiazole-4-carboxylic acid be used as a starting point for the development of more potent Carbonic Anhydrase-III inhibitors?

A3: Yes, 5-Phenylthiazole-4-carboxylic acid, specifically the derivative with a free amino group at the 2-position (2-amino-5-phenylthiazole-4-carboxylic acid), exhibits promising Carbonic Anhydrase-III inhibitory activity (Ki = 0.5 μM). [] This compound serves as a lead molecule for further structural modifications and optimization to develop more potent and selective Carbonic Anhydrase-III inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.